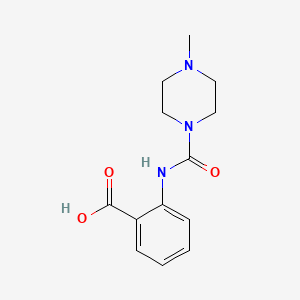

2-(4-Methylpiperazine-1-carboxamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methylpiperazine-1-carboxamido)benzoic acid” is a chemical compound with the molecular formula C13H17N3O3 . It has a molecular weight of 263.29 . It is also known as "2-[(4-methyl-1-piperazinyl)carbonyl]benzoic acid" .

Synthesis Analysis

The synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment was achieved by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) .Chemical Reactions Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .Physical And Chemical Properties Analysis

The compound is solid in its physical form . The molecular weight of the compound is 263.29 .Scientific Research Applications

- Recent research has explored derivatives of 2-(4-MePip-CBZ) as potential antimalarial agents. Specifically, compounds based on this scaffold have shown potent activity against late-stage gametocytes (stage IV/V) of Plasmodium falciparum, the parasite responsible for malaria. These compounds exhibit single-digit nanomolar activity, making them promising candidates for malaria transmission-blocking agents .

- 2-(4-MePip-CBZ) derivatives have been investigated for their impact on chromatin remodeling enzymes. These “epidrugs” target histone-modifying enzymes and DNA methylases/demethylases. By modulating these processes, they can influence heritable phenotypes associated with epigenetic regulation .

- By targeting KDM4B, researchers aim to regulate histone methylation and demethylation, which play crucial roles in gene expression and cellular processes .

Antimalarial Agents:

Epigenetic Modulation:

Histone Lysine Demethylase Inhibition:

Microsomal Stability and Solubility Profiles:

properties

IUPAC Name |

2-[(4-methylpiperazine-1-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-15-6-8-16(9-7-15)13(19)14-11-5-3-2-4-10(11)12(17)18/h2-5H,6-9H2,1H3,(H,14,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUUSGPQKMZTMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazine-1-carboxamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2427377.png)

![5-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2427391.png)

![2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2427392.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2427397.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2427398.png)